![molecular formula C16H13F3O4 B8640869 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid CAS No. 58594-74-4](/img/structure/B8640869.png)
2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid
概述
描述
2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of trifluoromethyl groups and phenoxy groups, which contribute to its distinct chemical behavior. This compound is used primarily in research and industrial applications due to its specific reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid typically involves the reaction of 4-(trifluoromethyl)phenol with 4-bromophenol in the presence of a base to form the intermediate 4-[4-(trifluoromethyl)phenoxy]phenol. This intermediate is then reacted with propanoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
化学反应分析
Types of Reactions
2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-[4-(trifluoromethyl)phenoxy]acetic acid
- 4-[4-(trifluoromethyl)phenoxy]benzoic acid
- 2-[4-(trifluoromethyl)phenoxy]propionic acid
Uniqueness
2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid is unique due to its dual phenoxy groups and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These features make it particularly useful in applications requiring high stability and reactivity .
属性
CAS 编号 |
58594-74-4 |
|---|---|
分子式 |
C16H13F3O4 |
分子量 |
326.27 g/mol |
IUPAC 名称 |
2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid |
InChI |
InChI=1S/C16H13F3O4/c1-10(15(20)21)22-12-6-8-14(9-7-12)23-13-4-2-11(3-5-13)16(17,18)19/h2-10H,1H3,(H,20,21) |
InChI 键 |
VAZKTDRSMMSAQB-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

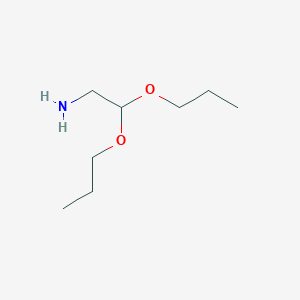

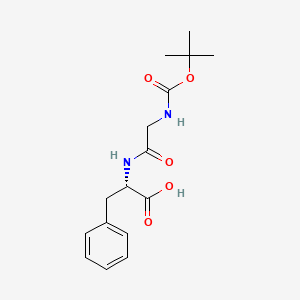

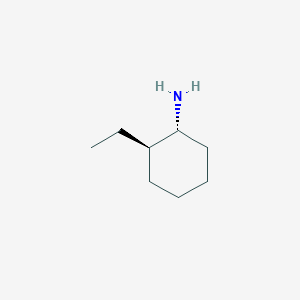
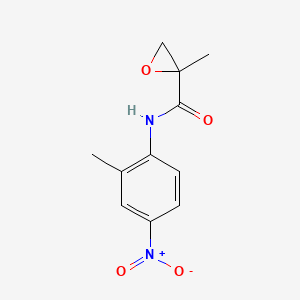

![3-[1-(Dimethylamino)cyclopropyl]-1-propanol](/img/structure/B8640839.png)

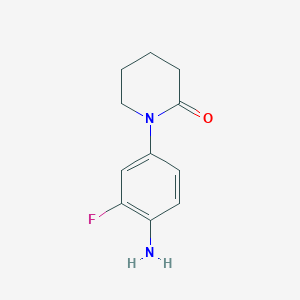

![O-(Benzo[c][1,2,5]oxadiazol-5-ylmethyl)hydroxylamine](/img/structure/B8640881.png)

